molecular formula C14H26N2O5S B7093319 N-(2-cycloheptyloxyethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)ethanesulfonamide

N-(2-cycloheptyloxyethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)ethanesulfonamide

Cat. No.: B7093319
M. Wt: 334.43 g/mol
InChI Key: MCCLIGJLQPTJBZ-UHFFFAOYSA-N
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Description

N-(2-cycloheptyloxyethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)ethanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a sulfonamide group, and a cycloheptyloxyethyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic organic chemistry.

Properties

IUPAC Name

N-(2-cycloheptyloxyethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5S/c17-14-16(8-11-21-14)9-12-22(18,19)15-7-10-20-13-5-3-1-2-4-6-13/h13,15H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCLIGJLQPTJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)OCCNS(=O)(=O)CCN2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cycloheptyloxyethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)ethanesulfonamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The oxazolidinone intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

    Attachment of the Cycloheptyloxyethyl Group: The final step involves the alkylation of the sulfonamide with a cycloheptyloxyethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring or the cycloheptyloxyethyl group.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially converting it to an amino alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amino alcohol.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-cycloheptyloxyethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)ethanesulfonamide exerts its effects would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxazolidinone ring could interact with proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cycloheptyloxyethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)ethanesulfonamide: can be compared to other sulfonamides and oxazolidinones, such as:

Uniqueness

What sets this compound apart is the combination of its functional groups, which may confer unique biological activities or chemical reactivity not seen in simpler sulfonamides or oxazolidinones.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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